molecular formula C6H5BrFN B1661020 2-Bromo-6-(fluoromethyl)pyridine CAS No. 872365-22-5

2-Bromo-6-(fluoromethyl)pyridine

Cat. No.: B1661020
CAS No.: 872365-22-5
M. Wt: 190.01 g/mol
InChI Key: OSBHDMWFFSTJRJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(fluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a fluoromethyl group (-CH₂F) at the 6-position of the pyridine ring. Fluorine’s electronegativity and small atomic radius may confer distinct reactivity and physicochemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(fluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is reacted with this compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(fluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-6-(fluoromethyl)pyridine depends on its specific applicationIts molecular targets and pathways are determined by the nature of the reactions it undergoes and the products formed .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 6-position significantly influences molecular properties:

Compound Substituent Molecular Weight (g/mol) Key Properties
2-Bromo-6-(fluoromethyl)pyridine -CH₂F ~190.0 (estimated) High electronegativity, potential metabolic stability due to C-F bond
2-Bromo-6-(chloromethyl)pyridine -CH₂Cl 206.47 () Moderate reactivity; Cl allows nucleophilic substitution
2-Bromo-6-(bromomethyl)pyridine -CH₂Br 250.92 () Higher molecular weight; Br enhances leaving-group ability in reactions
2-Bromo-6-(trifluoromethyl)pyridine -CF₃ 225.99 () Strong electron-withdrawing effect; enhances stability and lipophilicity

Key Observations :

  • Halogen Effects : Bromine at the 2-position serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the 6-position substituent dictates downstream reactivity .

Comparison :

  • Fluoromethyl Challenges : Introducing -CH₂F may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor), which are more hazardous than Cl/Br counterparts .
  • Trifluoromethyl Complexity : The -CF₃ group demands harsh conditions (e.g., reflux with H₂O₂), limiting scalability compared to -CH₂Cl/Br routes .

Insights :

  • Fluorine’s role in enhancing metabolic stability and membrane permeability could improve the pharmacokinetics of this compound derivatives compared to non-fluorinated analogs .
  • The trifluoromethyl group in related compounds () shows reduced cytotoxicity compared to bromomethyl derivatives, suggesting fluorine’s position and substituent size critically modulate activity .

Biological Activity

2-Bromo-6-(fluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluoromethyl substituents, which can significantly influence its reactivity and biological interactions. The following sections detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6BrF
  • Molecular Weight : 195.03 g/mol
  • Structure :
    • The compound consists of a pyridine ring substituted with a bromine atom at the 2-position and a fluoromethyl group at the 6-position.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

  • Minimum Inhibitory Concentration (MIC) :
    • Active against Staphylococcus aureus (MIC values ranging from 15.625 to 62.5 μM) and Enterococcus faecalis (MIC values between 62.5 to 125 μM) .

Antifungal Activity

The compound also shows promise against fungal pathogens. Certain pyridine derivatives have been reported to possess antifungal activity comparable to established antifungal agents like fluconazole.

  • Case Study :
    • A related study found that specific pyridine derivatives exhibited antifungal activity with MIC values significantly lower than those of traditional antifungal treatments .

Antichlamydial Activity

This compound and its analogs have been evaluated for their antichlamydial properties, showing selective activity against Chlamydia species. This highlights the potential for developing targeted therapies for infections caused by this pathogen.

  • Research Findings :
    • Compounds demonstrated superior activity compared to spectinomycin, indicating their potential as therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • The presence of halogen substituents may enhance the compound's ability to interact with key enzymes involved in microbial metabolism.
  • Disruption of Cell Membrane Integrity :
    • Similar compounds have been shown to compromise cell membrane integrity, leading to cell lysis in susceptible organisms.
  • Interference with Nucleic Acid Synthesis :
    • Some studies suggest that pyridine derivatives can inhibit nucleic acid synthesis, further contributing to their antimicrobial effects .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is highly dependent on their chemical structure. Variations in substitution patterns can lead to significant differences in potency and selectivity.

Compound NameStructure FeaturesUnique Properties
This compoundBromine and fluoromethyl substituentsEnhanced electrophilicity
2-Bromo-5-(fluoromethyl)pyridineDifferent substitution patternAltered biological activity
2-Bromo-4-(fluoromethyl)pyridinePositioning effects on reactivityVarying antimicrobial efficacy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(fluoromethyl)pyridine?

Methodological Answer: The synthesis typically involves bromination of a fluoromethyl-substituted pyridine precursor. For example, 2-amino-6-methylpyridine can be fluorinated using a reagent like DAST (diethylaminosulfur trifluoride) to introduce the fluoromethyl group, followed by bromination with N-bromosuccinimide (NBS) under radical initiation . Reaction conditions such as anhydrous solvents (e.g., THF), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields can be optimized by adjusting stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions; the fluoromethyl group shows distinct splitting patterns (e.g., ¹H NMR: δ 4.5–5.5 ppm for -CH₂F) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₅BrFN⁺, m/z 203.96) .
  • X-ray Crystallography : Resolves steric effects of the fluoromethyl and bromine groups on the pyridine ring .

Q. How can researchers purify this compound effectively?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for polarity-based separation .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals due to moderate solubility differences .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Stille couplings. For example, coupling with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O at 80°C produces biaryl derivatives. The fluoromethyl group’s electron-withdrawing nature enhances oxidative addition efficiency . Key variables:

VariableOptimal ConditionImpact on Yield
CatalystPd(dba)₂/XPhos>85%
SolventToluene/EtOH78%
BaseK₂CO₃92%

Q. What computational methods elucidate the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding to antiviral targets (e.g., HIV protease) by simulating interactions between the fluoromethyl group and hydrophobic enzyme pockets .
  • DFT Calculations : Analyze electronic effects; the fluoromethyl group lowers LUMO energy, enhancing electrophilicity for nucleophilic attack .

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl) alter reactivity?

Methodological Answer: A comparative study using analogues reveals:

SubstituentReactivity in SNArLogPBioavailability
-CH₂FModerate1.8High
-CF₃High2.3Moderate
-CH₂CH₂FLow1.5High

The fluoromethyl group balances lipophilicity and metabolic stability, making it preferable in drug design .

Q. How should researchers resolve contradictory data in catalytic applications?

Methodological Answer: Discrepancies in cross-coupling yields often stem from:

  • Catalyst Deactivation : Trace moisture or oxygen reduces Pd(0) efficiency. Use rigorous degassing and anhydrous conditions .
  • Steric Hindrance : Bulky substituents near the bromine atom slow transmetallation. Introduce electron-deficient phosphine ligands (e.g., SPhos) to mitigate this .

Q. What role does the fluoromethyl group play in enhancing ligand design for metal catalysts?

Methodological Answer: The fluoromethyl group in bidentate ligands (e.g., pyridine-phosphine hybrids) improves metal coordination via:

  • Electron-Withdrawing Effects : Stabilize metal centers in high oxidation states (e.g., Ni²⁺ in ethylene oligomerization) .
  • Steric Tuning : Adjusts bite angle for selective C–C bond formation in asymmetric catalysis .

Q. Specialized Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for fluorinated pyridine derivatives?

Methodological Answer:

  • Step 1 : Synthesize derivatives with varying halogen (Br, Cl) and fluorinated groups (-CH₂F, -CF₃).
  • Step 2 : Test in vitro against cancer cell lines (e.g., MCF-7) to correlate substituent electronegativity with IC₅₀ values .
  • Step 3 : Use QSAR models to predict bioactivity based on Hammett σ constants and LogP .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., di-bromination) via precise temperature control .
  • Microwave Assistance : Accelerates fluorination steps (e.g., 30 minutes vs. 12 hours conventional) with >90% purity .

Properties

IUPAC Name

2-bromo-6-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBHDMWFFSTJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437157
Record name 2-bromo-6-(fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872365-22-5
Record name 2-bromo-6-(fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (6-bromopyridin-2-yl)methanol (5 g, 27 mmol) in dry DCM (60 mL) was added dropwise at −78° C. to a cooled solution of DAST (13 g, 80 mmol) in dry DCM (50 mL). The reaction mixture was stirred 1 h at −78° C. then 1 h at room temperature. To complete the reaction, an additional 5 mL of DAST were slowly added at −60° C. and the reaction mixture was kept overnight at room temperature. The reaction was quenched with water and the organic layer extracted with DCM, dried over MgSO4 and evaporated. Purification over silicagel chromatography (prepacked 85 g silicagel column, Cyclohexane/AcOEt: 90/10 as eluent) to afford 4.50 g of 2-bromo-6-(fluoromethyl)pyridine
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-6-(fluoromethyl)pyridine
2-Bromo-6-(fluoromethyl)pyridine
2-Bromo-6-(fluoromethyl)pyridine
2-Bromo-6-(fluoromethyl)pyridine
2-Bromo-6-(fluoromethyl)pyridine
2-Bromo-6-(fluoromethyl)pyridine

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